molecular formula C27H24N2O2 B2522010 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898432-77-4

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2522010
CAS RN: 898432-77-4
M. Wt: 408.501
InChI Key: HMTHIUNKYZVVSL-UHFFFAOYSA-N
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Description

The compound "N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphnyl]-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan carboxamide derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound of interest .

Synthesis Analysis

The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the indolinyl and biphenyl components.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to an amide group. In one study, the molecular structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was elucidated using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of furan carboxamide derivatives can be inferred from their chemical structure and the functional groups present. The amide group, for example, is known for its participation in various chemical reactions, including hydrolysis and nucleophilic acyl substitution. The furan ring can undergo electrophilic aromatic substitution, which is a key step in the synthesis of many furan derivatives . These reactions are essential for the modification and functionalization of the compound to enhance its biological activity or to create new derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in drug development. For example, the thermal decomposition of metal complexes derived from furan carboxamide ligands was investigated, providing insights into their stability under various conditions . Additionally, the electronic properties, such as molecular orbitals, can be computed using density functional theory (DFT) to predict the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Neuroinflammation Imaging

  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide demonstrates potential as a PET imaging agent for neuroinflammation, specifically targeting the colony-stimulating factor 1 receptor (CSF1R). This receptor plays a significant role in neurodegenerative diseases such as Alzheimer's disease. The compound exhibited binding affinity comparable to known CSF1R inhibitors and showed specificity in targeting CSF1R in neuroinflammation models, making it a candidate for further exploration in neuroinflammation imaging (Lee et al., 2022).

Serotonin Receptor Antagonism

  • The compound has been involved in the development of potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship (SAR) studies indicate its potential role in modulating serotonin receptors, which are implicated in various biological and neurological processes (Harada et al., 1995).

Metabolism and Biotransformation Studies

  • The compound has been studied in the context of its metabolic pathways and biotransformation. Understanding its metabolism can provide insights into its pharmacokinetics and potential therapeutic applications (Nagahori et al., 2000).

Analgesic and Anti-Inflammatory Activities

  • Research has explored the compound's analgesic and anti-inflammatory activities, indicating its potential therapeutic use in managing pain and inflammation. Such applications are crucial in treating various conditions characterized by inflammation and pain (Nakashima et al., 1984).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c30-27(23-14-12-21(13-15-23)20-7-2-1-3-8-20)28-19-25(26-11-6-18-31-26)29-17-16-22-9-4-5-10-24(22)29/h1-15,18,25H,16-17,19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTHIUNKYZVVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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